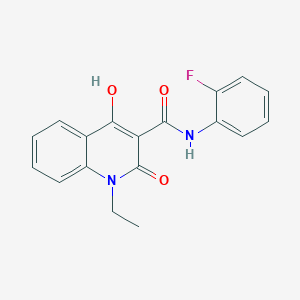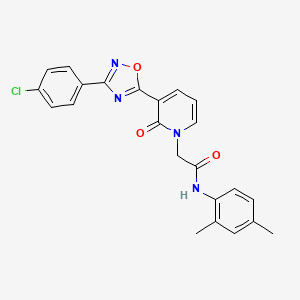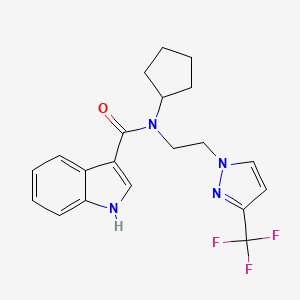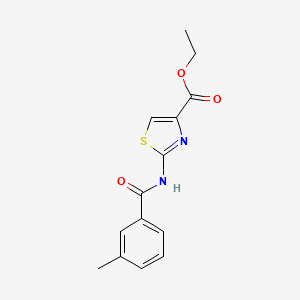
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate, also known as tert-leucine methyl ester, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate is not fully understood. However, it has been suggested that the compound may act as a nucleophile in various reactions, leading to the formation of new bonds and the synthesis of complex molecules.
Biochemical and physiological effects:
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate has been shown to have no significant biochemical or physiological effects in vitro and in vivo studies. However, further studies are needed to fully understand the potential effects of the compound on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate has several advantages for lab experiments. It is easy to synthesize, has high purity, and can be used as a building block for the synthesis of various biologically active compounds. However, the compound has some limitations, including its potential toxicity and lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research on tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate. These include further studies on its mechanism of action, its potential applications in drug discovery, and its use as a building block for the synthesis of new materials. Additionally, the compound may have potential applications in the fields of catalysis and asymmetric synthesis, which warrant further investigation.
Conclusion:
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of the compound with high purity. While the mechanism of action of the compound is not fully understood, it has been suggested to act as a nucleophile in various reactions. Further studies are needed to fully understand the potential effects of the compound on living organisms. The compound has several advantages for lab experiments, including its ease of synthesis and potential applications in drug discovery and the synthesis of new materials. Future research directions include further studies on its mechanism of action and potential applications in catalysis and asymmetric synthesis.
Méthodes De Synthèse
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate can be synthesized through a multi-step process involving the reaction of tert-butyl acetoacetate with 2-methylphenylhydrazine, followed by the addition of methyl iodide and the final step of hydrolysis. This synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate has been widely used in scientific research due to its potential applications in various fields. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of various biologically active compounds.
Propriétés
IUPAC Name |
tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-7-5-6-8-11(10)12(15)9-13(16)17-14(2,3)4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXYESFVGXKUEH-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2996717.png)
![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2996719.png)


![1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2996723.png)

![1-phenethyl-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2996727.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-ethoxyacetamide](/img/structure/B2996730.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide](/img/structure/B2996731.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea](/img/structure/B2996732.png)